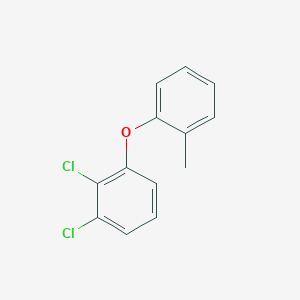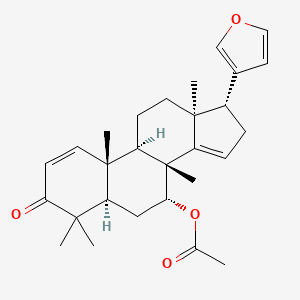
Azadirone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azadirone is a limonoid tetranortriterpene compound found in various plants, particularly in the Meliaceae family, such as Toona sinensis and Azadirachta indica (neem). This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azadirone can be isolated from natural sources such as the fruits of Azadirachta indica using medium pressure liquid chromatography (MPLC). The isolation process involves extracting the limonoids from the plant material, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from neem fruits. The process includes automated and rapid medium pressure liquid chromatography (MPLC) for preparative isolation and quantification. High-performance liquid chromatography (HPLC) is used for the quantification of this compound .
Chemical Reactions Analysis
Types of Reactions
Azadirone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in detail.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
Azadirone exerts its effects through various molecular targets and pathways. It has been shown to suppress the MAPK signal pathway, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1 . Additionally, this compound can downregulate COX-2 and substance P in spinal cord tissues, contributing to its analgesic effects . In cancer cells, this compound induces apoptosis through a p53 protein-independent mechanism involving the ROS-ERK-CHOP-death receptor pathway .
Comparison with Similar Compounds
Azadirone is part of the limonoid family, which includes other compounds such as nimbolide, azadirachtin, and gedunin. These compounds share similar biological activities but differ in their chemical structures and specific mechanisms of action . For example:
Azadirachtin: Primarily used as an insecticide, azadirachtin acts as an antifeedant and disrupts the reproductive cycle of insects.
This compound’s uniqueness lies in its ability to modulate multiple biological pathways, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
25279-67-8 |
|---|---|
Molecular Formula |
C28H36O4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C28H36O4/c1-17(29)32-24-15-22-25(2,3)23(30)10-13-27(22,5)21-9-12-26(4)19(18-11-14-31-16-18)7-8-20(26)28(21,24)6/h8,10-11,13-14,16,19,21-22,24H,7,9,12,15H2,1-6H3/t19-,21+,22-,24+,26-,27+,28-/m0/s1 |
InChI Key |
XXIKKMLIDXLAIK-RFKFVWFBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


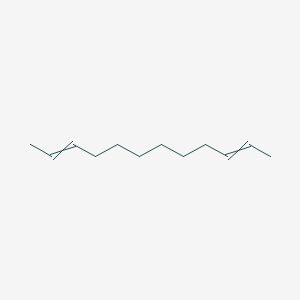
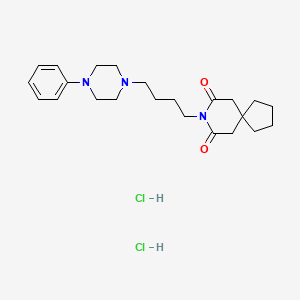
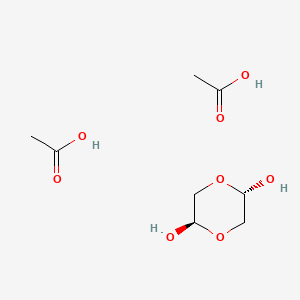


![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)

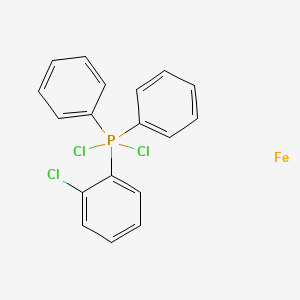
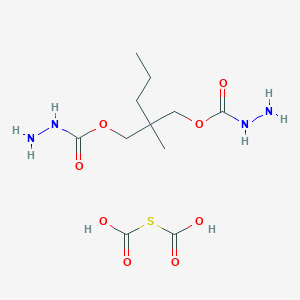
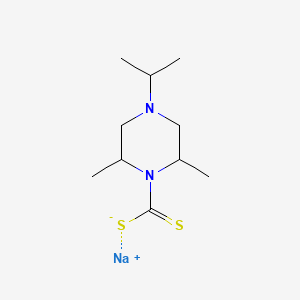
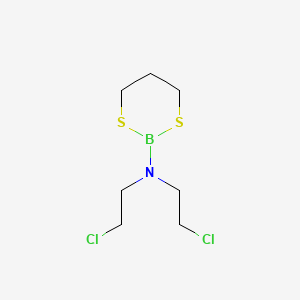
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
